Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Overview
Description
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14BrNO5S and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacological effects, suggesting they may have favorable adme properties .
Action Environment
The pharmacological effects of thiazole derivatives are known to be influenced by various factors .
Biochemical Analysis
Biochemical Properties
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects . This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties .
Cellular Effects
This compound has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability . In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection . The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241 . This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism in parasites . The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites . This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins .
Properties
IUPAC Name |
dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJCWWPCROEUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114337 | |
Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337920-93-1 | |
Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337920-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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